molecular formula C13H18O4 B8653378 2-(3,4-Dimethoxyphenoxy)oxane CAS No. 66967-25-7

2-(3,4-Dimethoxyphenoxy)oxane

Cat. No. B8653378
CAS RN: 66967-25-7
M. Wt: 238.28 g/mol
InChI Key: IYVVMXHXNXUWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenoxy)oxane is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenoxy)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenoxy)oxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66967-25-7

Product Name

2-(3,4-Dimethoxyphenoxy)oxane

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(3,4-dimethoxyphenoxy)oxane

InChI

InChI=1S/C13H18O4/c1-14-11-7-6-10(9-12(11)15-2)17-13-5-3-4-8-16-13/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

IYVVMXHXNXUWOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CCCCO2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dimethoxyphenol (30.8 g) was added in small portions to a mixture of dihydropyran (29.2 ml) and conc. hydrochloric acid (3 drops) under nitrogen so that the temperature did not rise above 50° C. After the addition was complete the dark solution was stirred at room temperature for 3 hrs. and then diluted with ether. The resulting solution was washed with water, 2 N sodium hydroxide solution, water, dried (sodium sulphate) and evaporated to give 3,4-dimethoxyphenol tetrahydropyranyl ether.
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.